2-methoxy-4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl furan-2-carboxylate
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Overview
Description
2-METHOXY-4-{[(5Z)-3-(2-METHOXYETHYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound with a unique structure that includes methoxy, thiazolidine, and furan carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-{[(5Z)-3-(2-METHOXYETHYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include the use of vanillin and p-anisidine, which are reacted in a water solvent using a stirrer method .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-{[(5Z)-3-(2-METHOXYETHYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while reduction may produce simpler thiazolidine derivatives.
Scientific Research Applications
2-METHOXY-4-{[(5Z)-3-(2-METHOXYETHYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{[(5Z)-3-(2-METHOXYETHYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethoxybenzene: A simpler compound with a similar methoxy group but lacking the complex thiazolidine and furan carboxylate structure.
2-Methoxy-4-vinylphenol: Another compound with a methoxy group, known for its anti-inflammatory effects.
Uniqueness
2-METHOXY-4-{[(5Z)-3-(2-METHOXYETHYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE is unique due to its complex structure, which imparts distinct chemical and biological properties. Its combination of methoxy, thiazolidine, and furan carboxylate groups makes it a versatile compound with diverse applications in research and industry.
Properties
Molecular Formula |
C19H17NO6S2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C19H17NO6S2/c1-23-9-7-20-17(21)16(28-19(20)27)11-12-5-6-13(15(10-12)24-2)26-18(22)14-4-3-8-25-14/h3-6,8,10-11H,7,9H2,1-2H3/b16-11- |
InChI Key |
XIUZWUJGEFIQIH-WJDWOHSUSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC)/SC1=S |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC)SC1=S |
Origin of Product |
United States |
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